molecular formula C20H23ClN2O4S B11240514 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11240514
M. Wt: 422.9 g/mol
InChI Key: ZPKIMQZBSLKERV-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a methanesulfonyl group, and a chlorophenyl group

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-10-8-18(9-11-19)22-20(24)16-3-2-12-23(13-16)28(25,26)14-15-4-6-17(21)7-5-15/h4-11,16H,2-3,12-14H2,1H3,(H,22,24)

InChI Key

ZPKIMQZBSLKERV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanesulfonyl chloride: Shares the methanesulfonyl and chlorophenyl groups but lacks the piperidine and carboxamide moieties.

    N-(4-Methoxyphenyl)piperidine-3-carboxamide: Contains the piperidine and carboxamide groups but lacks the methanesulfonyl and chlorophenyl groups.

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.

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